molecular formula C14H21ClN2 B8565692 Piperazine,1-[4-(4-chlorophenyl)butyl]-

Piperazine,1-[4-(4-chlorophenyl)butyl]-

Cat. No.: B8565692
M. Wt: 252.78 g/mol
InChI Key: YAPWMGHNMGLPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine,1-[4-(4-chlorophenyl)butyl]- is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

1-[4-(4-chlorophenyl)butyl]piperazine serves as an important intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis. The compound's structural characteristics facilitate its conversion into levocetirizine, which exhibits high efficacy and selectivity for the H1 receptor .

Antidepressant Properties

Research has indicated that piperazine derivatives can act as dual serotonin reuptake inhibitors and 5-HT1A receptor agonists. This suggests potential applications in treating depression and anxiety disorders. Specifically, modifications to the piperazine structure have been shown to enhance selectivity and affinity for serotonin receptors, making these derivatives promising candidates for antidepressant drug development .

Clinical Toxicology Insights

Piperazine compounds, including 1-[4-(4-chlorophenyl)butyl]piperazine, have been studied for their toxicological profiles. Observational data indicate that certain piperazines may lead to adverse effects such as serotonin syndrome when misused or taken in conjunction with other serotonergic agents . Understanding these effects is crucial for ensuring patient safety during therapeutic use.

Case Studies on Toxicity

A notable case study highlighted the risks associated with recreational use of piperazine derivatives like benzylpiperazine (BZP), which can cause stimulant-like effects and increase heart rate and blood pressure. These findings emphasize the need for careful monitoring of piperazine use in clinical settings .

Synthesis of Levocetirizine

The synthesis of 1-[4-(4-chlorophenyl)butyl]piperazine involves several steps that optimize yield and purity. A novel method has been developed that allows for high optical purity through selective crystallization techniques using N-acetyl-L-phenylalanine as an optical resolving agent . This method not only enhances efficiency but also reduces costs associated with starting materials.

StepDescription
1Reaction of racemic piperazine with N-acetyl-L-phenylalanine
2Selective crystallization to obtain (R)-(-)-isomer
3Treatment with a base to yield pure product

Broader Implications in Drug Development

The versatility of piperazine derivatives extends beyond antihistaminic and antidepressant applications. They are also being explored as precursors in synthesizing other pharmaceutical compounds, including antibiotics and antihelminthics . The ongoing research into their pharmacological properties could lead to new therapeutic avenues.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)butyl]piperazine

InChI

InChI=1S/C14H21ClN2/c15-14-6-4-13(5-7-14)3-1-2-10-17-11-8-16-9-12-17/h4-7,16H,1-3,8-12H2

InChI Key

YAPWMGHNMGLPFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 26.4 g of 4-(4-chlorophenyl)butyl chloride, 86.1 g of anhydrous piperazine and 250 ml of reagent ethanol was refluxed overnight. Solvent was evaporated from the product and the residue was chromatographed twice on silica with the eluant being CH2Cl2 /CH3OH/ammonium hydroxide (45:5:1). The first chromatography removed the bulk of the excess piperazine, the second provided 15.2 g of 1-[4-(4-chlorophenyl)butyl]piperazine as a colorless oil which solidified on standing (m.p. 139°-145° C.).
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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